Molecular Weight Advantage: 228 g mol⁻¹ vs. Heavier N‑Substituted and Ring‑Functionalized Analogs
At 228.25 g mol⁻¹, 2‑(1‑methyl‑1H‑pyrrol‑2‑yl)‑2‑oxo‑N‑phenylacetamide is the lightest member of the α‑oxo‑N‑phenylacetamide series that retains a fully elaborated N‑methylpyrrole‑α‑oxo pharmacophore . It is 40 Da lighter than prinomide (MW 267.29) and 92 Da lighter than the 4‑phenoxyphenyl analog (MW 320.34), placing it below the traditional 300 Da lead‑likeness threshold and making it suitable for fragment‑based screening cascades where minimal molecular complexity is required [1].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 228.25 |
| Comparator Or Baseline | Prinomide (CAS 77639‑66‑8): 267.29; 4‑phenoxyphenyl analog (CAS 477872‑03‑0): 320.34 |
| Quantified Difference | −39 to −92 Da versus comparators |
| Conditions | Standard molecular formula; no experimental condition applies |
Why This Matters
Lower molecular weight correlates with higher ligand efficiency and broader chemical space coverage in screening libraries, directly influencing procurement decisions for fragment- or lead-discovery collections.
- [1] Human Metabolome Database. Prinomide (HMDB0256775) – Molecular Weight. Available at: https://hmdb.ca/metabolites/HMDB0256775 View Source
